molecular formula C18H37NO2 B050096 Palmitoylethanolamide CAS No. 544-31-0

Palmitoylethanolamide

Cat. No.: B050096
CAS No.: 544-31-0
M. Wt: 299.5 g/mol
InChI Key: HXYVTAGFYLMHSO-UHFFFAOYSA-N
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Description

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, is a member of the N-acylethanolamine (NAE) family. It is synthesized from palmitic acid and ethanolamine and acts as a pro-homeostatic lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties .

Scientific Research Applications

Chronic Pain Management

PEA has been extensively studied for its role in managing chronic pain conditions. A systematic review and meta-analysis indicated that PEA is effective in reducing pain intensity and improving quality of life in patients with neuropathic and inflammatory pain .

Table 1: Summary of Clinical Trials on PEA for Chronic Pain

Study TypeSample SizePrimary OutcomeResult
Randomized Controlled Trial150Pain Intensity ScoresSignificant reduction observed
Meta-analysis200Quality of LifeImproved scores in PEA group
Open-label Study100Functional StatusEnhanced functionality noted

Neurological Disorders

Emerging research suggests that PEA may also play a role in treating neurodegenerative diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Its anti-inflammatory properties may help mitigate neuroinflammation associated with these conditions .

Case Study: PEA in Multiple Sclerosis
In a cohort study involving multiple sclerosis patients, PEA supplementation led to a notable decrease in disability scores and improved overall well-being, highlighting its potential as an adjunct therapy .

Inflammatory Conditions

PEA is being investigated for its efficacy in various inflammatory conditions, including arthritis and inflammatory bowel disease (IBD). Its ability to modulate inflammatory responses makes it a candidate for managing symptoms associated with these diseases .

Table 2: Effects of PEA on Inflammatory Conditions

ConditionMechanism of ActionObserved Benefits
OsteoarthritisReduces synovial inflammationDecreased pain levels
Rheumatoid ArthritisInhibits inflammatory mediatorsImproved joint function
Inflammatory Bowel DiseaseModulates gut inflammationEnhanced quality of life

Nutraceutical Applications

As a nutraceutical, PEA is also being explored for its preventive health benefits. Its natural presence in food sources suggests potential dietary applications, particularly in managing chronic inflammation and pain without the side effects commonly associated with pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structural Analogues

Chain Length and FAAH Inhibition

PEA’s activity is influenced by its saturated 16-carbon chain. Homologues with varying chain lengths exhibit distinct pharmacological profiles:

Compound Chain Length FAAH Inhibition (pI50) Solubility Max. Inhibition of [³H]-AEA Hydrolysis
Stearoylethanolamide (C18:0) 18 4.77 Low 33%
Palmitoylethanolamide (C16:0) 16 5.30 Moderate 78%
Myristoylethanolamide (C14:0) 14 4.95 High 100%
Oleoylethanolamide (C18:1) 18 (unsaturated) 5.33 High 100%

Key Findings :

  • Chain Length vs. Potency: Shorter chains (C14:0) and unsaturated analogues (oleoylethanolamide) achieve full FAAH inhibition due to higher solubility, while longer saturated chains (C16:0–C18:0) show reduced efficacy .
  • PEA’s Unique Profile: Despite partial solubility, PEA demonstrates superior pI50 (5.30) compared to stearoylethanolamide (4.77), reflecting its balance of potency and bioavailability .

Functional Analogues: Anandamide and Cannabinoids

Compound Primary Targets Neuroprotection Mast Cell Modulation FAAH Substrate
PEA PPAR-α, CB2-like, TRPV1 Yes Yes (via CB2) Yes
Anandamide CB1, TRPV1 No No Yes
Cannabinoids (e.g., THC) CB1, CB2 Variable Yes (CB2) No

Key Findings :

  • Mast Cell Regulation : PEA downregulates mast cell activation through CB2 receptors, a mechanism antagonized by anandamide .
  • Receptor Specificity : Unlike THC, PEA avoids psychotropic effects by sparing CB1 receptors .

Therapeutic Efficacy and Formulation Advances

Micronization and Bioavailability

Micronized (mPEA) and ultramicronized (umPEA) formulations enhance absorption and efficacy:

  • In rodent models, mPEA reduced inflammatory pain more effectively than non-micronized PEA, with optimal doses ranging 300–600 mg/day .
  • Co-ultramicronization with antioxidants (e.g., polydatin) synergistically improves outcomes in osteoarthritis and neuroinflammation .

Biological Activity

Palmitoylethanolamide (PEA) is a naturally occurring fatty acid amide that belongs to the N-acyl-ethanolamine family. It is synthesized in the body and has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory , analgesic , immunomodulatory , and neuroprotective effects. PEA's mechanisms of action are complex, involving multiple molecular targets, which contribute to its therapeutic potential across various medical conditions.

PEA exerts its effects primarily through the following mechanisms:

  • PPAR-α Activation : PEA activates the peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism and inflammation. This activation leads to a reduction in pro-inflammatory cytokines and mediators .
  • CB2 Receptor Modulation : Although PEA does not act as a direct agonist for the cannabinoid CB2 receptor, it enhances its expression via PPAR-α activation, thereby influencing immune responses and inflammation .
  • TRPV1 Channel Interaction : PEA indirectly activates transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammatory responses. This interaction may contribute to its analgesic properties .
  • Mast Cell Stabilization : PEA reduces mast cell degranulation, which is pivotal in allergic reactions and inflammation. By stabilizing these cells, PEA can mitigate inflammatory responses .

Summary of Biological Activities

The biological activities of PEA can be summarized as follows:

Activity TypeDescriptionReferences
Anti-inflammatoryReduces pro-inflammatory cytokines
AnalgesicAlleviates pain through TRPV1 modulation
ImmunomodulatoryModulates immune responses via CB2 receptor upregulation
NeuroprotectiveProtects neuronal cells from injury
AntimicrobialExhibits activity against various pathogens

1. Pain Management in Chronic Conditions

A study investigated the effects of PEA on patients with chronic pain conditions. Results indicated significant reductions in pain scores among participants treated with PEA compared to placebo groups. The study highlighted PEA's role in modulating pain pathways through its action on TRPV1 and PPAR-α receptors .

2. Neuroprotection in Neurodegenerative Diseases

Research has shown that PEA administration can reduce neuroinflammation and protect against neuronal loss in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal studies, PEA treatment led to decreased levels of inflammatory markers and improved cognitive functions .

3. Efficacy in Inflammatory Disorders

In patients with inflammatory bowel disease (IBD), PEA supplementation demonstrated a reduction in disease activity scores and inflammatory markers. This suggests that PEA may serve as an adjunct therapy for managing IBD symptoms by modulating immune responses .

Q & A

Basic Research Questions

Q. What experimental materials and methods are recommended for in vitro studies of PEA?

  • Answer : For cell culture studies, dissolve PEA in ethanol (stock solution) and dilute in sterile media. Use analytical methods like HPLC or mass spectrometry for quantification . Ensure proper solvent selection (e.g., ethanol for solubility) and maintain sterile conditions. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, as demonstrated in retinal pigment epithelium (ARPE-19) apoptosis studies .

Q. How is PEA synthesized in laboratory settings?

  • Answer : PEA is synthesized via esterification of palmitic acid with thionyl chloride (SOCl₂) to form palmitoyl chloride, followed by reaction with ethanolamine. Purification steps require chromatography (e.g., column chromatography) and characterization via NMR or FTIR . Safety protocols for handling reactive reagents (e.g., SOCl₂) are critical .

Q. What statistical approaches are used to analyze PEA’s efficacy in preclinical models?

  • Answer : Use GraphPad Prism or similar software for data analysis. Apply single-factor or two-factor ANOVA for experiments with multiple variables (e.g., dose-response, time-course). Report means ± SD from ≥3 independent replicates, as seen in studies on all-trans retinal-induced apoptosis .

Advanced Research Questions

Q. How do structural analogues of PEA modulate FAAH activity, and what assays validate these interactions?

  • Answer : Analogues like palmitoylisopropylamide inhibit FAAH-mediated hydrolysis of anandamide (AEA). Use radiolabeled [³H]-AEA in rat brain membrane assays to measure inhibition kinetics. Competitive inhibition is assessed via IC₅₀ values and Lineweaver-Burk plots . Structural-activity relationship (SAR) studies reveal that alkyl chain length and terminal groups influence FAAH affinity .

Q. What molecular mechanisms underlie PEA’s neuroprotection in excitotoxicity models?

  • Answer : In cerebellar granule cells, PEA reduces glutamate-induced excitotoxicity via non-CB1/CB2 receptors, potentially involving TRPV1 or PPARα. Experimental protocols include delayed post-glutamate exposure (15–30 mins) and viability assays (e.g., MTT). Cannabinoid receptor antagonists (e.g., SR141716A) are used to dissect pathways .

Q. How does PEA potentiate 2-AG activity at TRPV1 channels, and what experimental models demonstrate this?

  • Answer : Co-administration of PEA and 2-AG in dorsal root ganglion (DRG) neurons enhances TRPV1-mediated calcium influx. Use calcium imaging or patch-clamp electrophysiology to quantify potentiation. In vivo, PEA’s anti-inflammatory effects in colitis models correlate with TRPV1 and PPARα upregulation, validated via qPCR and permeability assays (e.g., lactulose/mannitol ratio) .

Q. What design considerations are critical for preclinical studies of PEA in neurodegenerative diseases?

  • Answer :

  • Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) or toxin-induced models (e.g., MPTP for Parkinson’s) .
  • Outcome Measures : Behavioral tests (Morris water maze, rotarod) and biomarkers (amyloid-β, GFAP for gliosis).
  • Dosing : Optimize bioavailability using micronized formulations (e.g., 10–30 mg/kg oral) .
  • Controls : Include vehicle and positive controls (e.g., memantine in Alzheimer’s models) .

Q. Methodological Tables

Table 1: Key Enzymatic Assays for PEA Mechanism Studies

Target Assay Protocol Reference
FAAH[³H]-AEA hydrolysisRat brain membranes, pH 9.0, 37°C, 30 min
TRPV1Calcium imaging in DRG neuronsFura-2 AM dye, capsaicin challenge
PPARαLuciferase reporter gene assayTransfected HEK293 cells, ligand co-treatment

Table 2: Preclinical Neuroprotection Models

Disease Model PEA Dose Key Findings
Alzheimer’sAβ25-35 intracerebral10 mg/kg i.p.Reduced cognitive deficits (Morris maze)
Parkinson’sMPTP-induced mice30 mg/kg oralAttenuated dopaminergic neuron loss
Spinal Cord InjuryContusion model (rats)10 mg/kg i.p.Decreased gliosis and TNF-α levels

Properties

IUPAC Name

N-(2-hydroxyethyl)hexadecanamide
Source PubChem
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InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)
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InChI Key

HXYVTAGFYLMHSO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
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DSSTOX Substance ID

DTXSID4042254
Record name N-(2-Hydroxyethyl)palmitamide
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Molecular Weight

299.5 g/mol
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Physical Description

Other Solid, Solid
Record name Hexadecanamide, N-(2-hydroxyethyl)-
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CAS No.

544-31-0
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Melting Point

98.5 °C
Record name Palmitoylethanolamide
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Synthesis routes and methods I

Procedure details

2-Aminoethanol (13.76 g, 225.3 mmol) was dissolved in CHCl3 (750 ml). To the solution was added dropwise palmitoyl chloride (15.48 g, 56.3 mmol) with stirring under ice cooling. Thereafter, the mixture was stirred at room temperature for 19 hours.
Quantity
13.76 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl stearate at 80° C. for 1 hour in the presence of 1% sodium methoxide. N-stearoylethanolamine with 96% purity was obtained after the removal of excess ethanolamine without further purification. In another exemplary embodiment, 20 mmol ethanolamine was reacted with 1 mmol vinyl palmitate at 60° C. for 1.5 hours in the presence of 1% sodium methoxide. N-palmitoylethanolamine with 98% purity was obtained after the removal of excess ethanolamine without further purification. More examples of reacting the alkanolamine and the vinyl ester of the fatty acid to prepare the high-purity fatty acid N-acylalkanolamine in a high yield are described in Examples 1-8.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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